3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline
Overview
Description
3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline is an organic compound that features a benzyloxy group, a methylphenoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and an alkyl halide.
Introduction of the Methylphenoxy Group: This step involves the reaction of 3-methylphenol with an appropriate alkylating agent under basic conditions.
Coupling with Aniline: The final step involves coupling the benzyloxy and methylphenoxy intermediates with aniline under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of aniline derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted products.
Scientific Research Applications
3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methylphenoxy groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)propylmagnesium bromide
- 3-(Benzyloxy)propyltriphenylphosphonium bromide
- 3-(Benzyloxy)-2-methylphenylboronic acid
Uniqueness
3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline is unique due to the presence of both benzyloxy and methylphenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and specificity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)propyl]-3-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-18-8-6-13-23(14-18)26-19(2)16-24-21-11-7-12-22(15-21)25-17-20-9-4-3-5-10-20/h3-15,19,24H,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUSVNORTCUIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.